molecular formula C19H17NO4S B13357806 (S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid

(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Cat. No.: B13357806
M. Wt: 355.4 g/mol
InChI Key: YKHFTIFUPNCVCY-INIZCTEOSA-N
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Description

(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is a complex organic compound that features a benzo[b]thiophene moiety, a benzyloxycarbonyl-protected amino group, and a propanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.

    Introduction of the Benzyloxycarbonyl-Protected Amino Group: This step involves the protection of the amino group using benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.

    Attachment of the Propanoic Acid Side Chain: This can be done through various methods, including alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The benzo[b]thiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyloxycarbonyl group can be removed through hydrogenation or other reduction methods.

    Substitution: Various substituents can be introduced at different positions on the benzo[b]thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the benzyloxycarbonyl group.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or chloromethyl methyl ether (MOM-Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[b]thiophene moiety can yield sulfoxides or sulfones, while reduction of the benzyloxycarbonyl group yields the free amine.

Scientific Research Applications

(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid involves its interaction with specific molecular targets. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The benzyloxycarbonyl-protected amino group can be deprotected to reveal a free amine, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-(Benzo[b]thiophen-3-yl)-2-amino-propanoic acid: Lacks the benzyloxycarbonyl protection.

    (S)-3-(Benzo[b]thiophen-3-yl)-2-(((methoxy)carbonyl)amino)propanoic acid: Features a methoxycarbonyl group instead of a benzyloxycarbonyl group.

Uniqueness

(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The benzyloxycarbonyl protection allows for selective deprotection and further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C19H17NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

(2S)-3-(1-benzothiophen-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H17NO4S/c21-18(22)16(10-14-12-25-17-9-5-4-8-15(14)17)20-19(23)24-11-13-6-2-1-3-7-13/h1-9,12,16H,10-11H2,(H,20,23)(H,21,22)/t16-/m0/s1

InChI Key

YKHFTIFUPNCVCY-INIZCTEOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CSC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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